molecular formula C8H13N3O2 B2711880 (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane CAS No. 2503156-07-6

(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane

Cat. No.: B2711880
CAS No.: 2503156-07-6
M. Wt: 183.211
InChI Key: HMFUBBXGQJXHQZ-NKWVEPMBSA-N
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Description

(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane is a spirocyclic compound characterized by the presence of an azido group and a methoxy group. The spirocyclic structure imparts unique chemical properties, making it a compound of interest in various fields of research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources. This step is usually carried out under mild conditions to prevent decomposition of the azido group.

    Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium azide for azidation, methyl iodide for methoxylation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various azido or methoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology

The compound’s azido group makes it a valuable tool in bioconjugation and click chemistry, enabling the labeling and modification of biomolecules. This has applications in proteomics, drug discovery, and molecular imaging.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

The compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (7S,8R)-7-Azido-8-hydroxy-5-oxaspiro[3.4]octane: Similar structure but with a hydroxy group instead of a methoxy group.

    (7S,8R)-7-Azido-8-ethoxy-5-oxaspiro[3.4]octane: Similar structure but with an ethoxy group instead of a methoxy group.

    (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.5]nonane: Similar structure but with a different spirocyclic core.

Uniqueness

(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane is unique due to its specific combination of functional groups and stereochemistry. The presence of both an azido and a methoxy group in a spirocyclic framework provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(7S,8R)-7-azido-8-methoxy-5-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-12-7-6(10-11-9)5-13-8(7)3-2-4-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFUBBXGQJXHQZ-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(COC12CCC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](COC12CCC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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